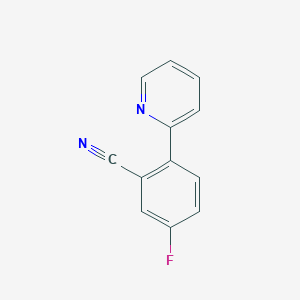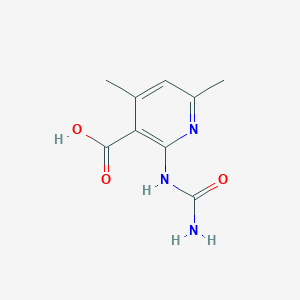
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carbamoylamino and carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-nitropyridine with a carbamoylating agent under controlled conditions to introduce the carbamoylamino group. This is followed by the reduction of the nitro group to an amino group, which is then oxidized to form the carboxylic acid group. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance the reaction rates and yields. The industrial processes are designed to minimize waste and energy consumption, making the production more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with carbamoylamino and carboxylic acid groups, such as:
- 2-(Carbamoylamino)-4-methylpyridine-3-carboxylic acid
- 2-(Carbamoylamino)-6-methylpyridine-3-carboxylic acid
- 2-(Carbamoylamino)-4,6-dimethylpyridine-5-carboxylic acid .
Uniqueness
What sets 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
734500-90-4 |
|---|---|
Formule moléculaire |
C9H11N3O3 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-(carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-4-3-5(2)11-7(12-9(10)15)6(4)8(13)14/h3H,1-2H3,(H,13,14)(H3,10,11,12,15) |
Clé InChI |
GSUQXJICHTUYCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C(=O)O)NC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
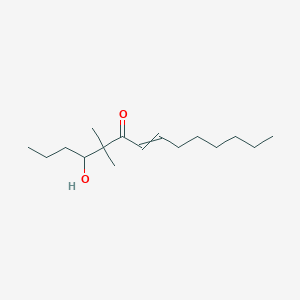
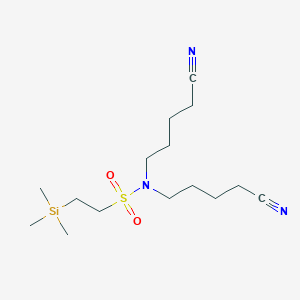
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
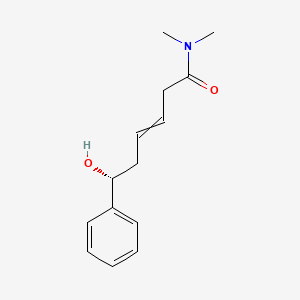
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
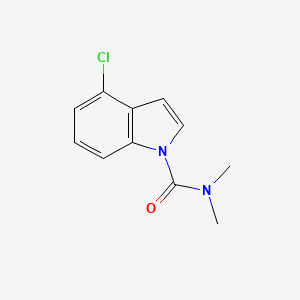
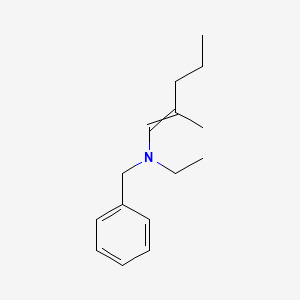
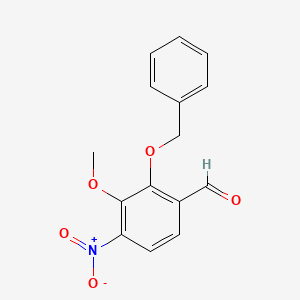
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
